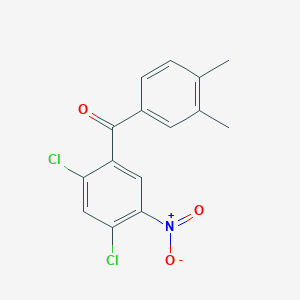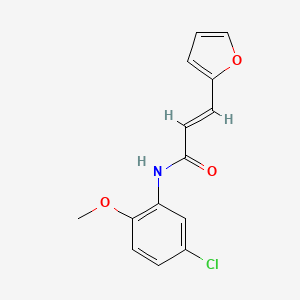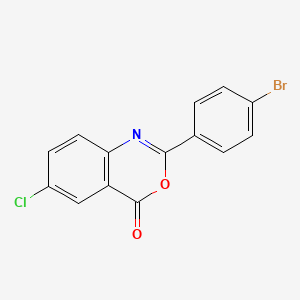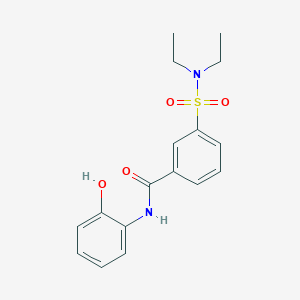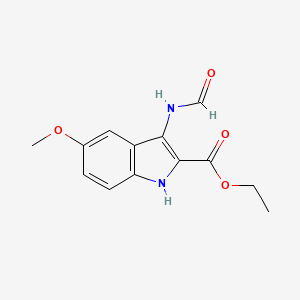![molecular formula C14H9Cl2N3OS B5880768 4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)
4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyridine ring attached to an oxadiazole ring, which is further substituted with a 3,4-dichlorobenzylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-helicobacter pylori activity . Therefore, it is possible that this compound may also target Helicobacter pylori or similar bacterial species.
Mode of Action
The structure of the compound, particularly the presence of the 1,3,4-oxadiazole ring and the dichlorobenzylthio group, suggests that it might interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and possibly halogen bonding .
Biochemical Pathways
Given its potential anti-helicobacter pylori activity , it might interfere with essential biochemical pathways in this bacterium, leading to its inhibition or death.
Result of Action
If the compound does indeed have anti-helicobacter pylori activity , its action could result in the inhibition of bacterial growth or bacterial death, thereby alleviating infections caused by this bacterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under basic conditions.
Introduction of the 3,4-Dichlorobenzylsulfanyl Group: The 3,4-dichlorobenzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a 3,4-dichlorobenzyl halide.
Coupling with Pyridine: The final step involves coupling the oxadiazole derivative with a pyridine ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine can be compared with other similar compounds, such as:
4-{5-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine: Similar structure but with a triazole ring instead of an oxadiazole ring.
5-[(3,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine: Contains a triazole ring and an amine group.
Cetylpyridinium chloride: A structurally similar compound used as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxadiazole and pyridine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-2-1-9(7-12(11)16)8-21-14-19-18-13(20-14)10-3-5-17-6-4-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSIHYGUMBFYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NN=C(O2)C3=CC=NC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
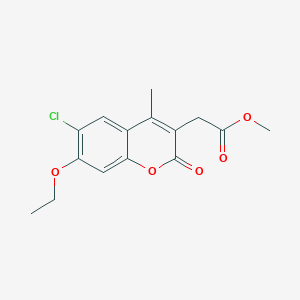
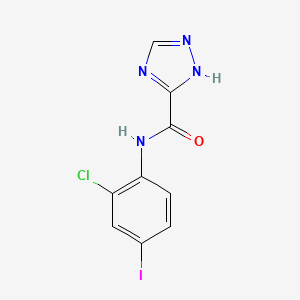
![1-(3,5-Dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

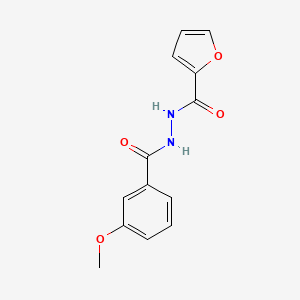
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)
